molecular formula C18H26O3 B13735489 (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid CAS No. 3727-71-7

(1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid

Cat. No.: B13735489
CAS No.: 3727-71-7
M. Wt: 290.4 g/mol
InChI Key: XTYLGTOMVGQDQC-QXUSFIETSA-N
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Description

This compound is a fully hydrogenated phenanthrene derivative (dodecahydro configuration) with a complex stereochemical profile. Its structure features:

  • 1-Ethyl and 2-methyl substituents at positions 1 and 2, respectively.
  • A 7-oxo (ketone) group on the phenanthrene backbone.
  • A carboxylic acid moiety at position 2.
  • Stereochemistry: The (1s,2s,4As,4br,10ar) configuration indicates specific spatial arrangements critical to its chemical behavior and interactions .

The compound’s fully saturated backbone distinguishes it from partially unsaturated analogs, impacting both reactivity and physical properties such as solubility and stability. Its structural complexity necessitates advanced analytical techniques (e.g., NMR, IR, mass spectrometry) for characterization, as seen in related compounds .

Properties

CAS No.

3727-71-7

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo-1,3,4,4a,4b,5,6,9,10,10a-decahydrophenanthrene-2-carboxylic acid

InChI

InChI=1S/C18H26O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h10,13-16H,3-9H2,1-2H3,(H,20,21)/t13-,14+,15+,16-,18-/m0/s1

InChI Key

XTYLGTOMVGQDQC-QXUSFIETSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CCC3=CC(=O)CC[C@@H]3[C@H]2CC[C@]1(C)C(=O)O

Canonical SMILES

CCC1C2CCC3=CC(=O)CCC3C2CCC1(C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is typically approached via a semisynthetic route starting from readily available natural resin acids such as abietic acid or dehydroabietic acid. These starting materials provide a tetracyclic phenanthrene skeleton that can be elaborated through functional group transformations and stereoselective modifications to yield the target molecule.

Key Intermediate Formation

A pivotal intermediate in the synthesis is a dienone derivative, which allows for the introduction of the methyl group at C-14, a critical step not previously reported in the literature. This dienone is prepared through dehydration and oxidation steps starting from an appropriate phenanthrene precursor.

  • Dehydration Step: Conversion of an alcohol intermediate to the dienone is optimized by refluxing with Amberlyst A-15 in dichloromethane, which is more efficient and milder than traditional p-toluenesulfonic acid in benzene methods.

  • Oxidation Step: Dess–Martin periodinane (DMP) is used to oxidize the intermediate dienol to the dienone at room temperature, providing good yields.

Methyl Group Introduction at C-14

The introduction of the methyl group at C-14 is achieved by nucleophilic addition reactions to the dienone:

  • Treatment of the dienone with methyllithium in diethyl ether at −60 °C results in selective 1,2-addition, producing a tertiary alcohol as a mixture of epimers (3:1 ratio of Meα-C-14 to Meβ-C-14).

  • Using methylmagnesium bromide leads mainly to 1,4-addition products with some tertiary alcohol formation.

The tertiary alcohol formed is unstable on silica gel but can be converted to a more stable dienol by stirring in chloroform-water mixture at room temperature.

Further Functional Group Transformations

  • The dienol intermediate is oxidized back to the dienone using DMP.

  • Acid-catalyzed reflux with p-toluenesulfonic acid in benzene converts the dienone to a phenol intermediate, which is then O-methylated to form a key synthetic intermediate.

  • Deisopropylation of the methylated phenol using aluminum chloride in the presence of chlorodimethyl ether at −35 °C yields an aldehyde intermediate without epimerization at C-10.

Lactone Ring Formation and Final Steps

  • Attempts to form the lactone ring directly from the aldehyde using triphenylphosphine methoxycarbene were unsuccessful, likely due to steric hindrance.

  • An alternative route involves deprotection of the aldehyde phenol with aluminum bromide, reduction of the aldehyde to a hydroxy phenol, and subsequent palladium-catalyzed carbonylation to insert a carbonyl group, completing the formation of the lactone ring and yielding the target compound.

Data Table: Summary of Key Reaction Steps

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Dehydration of alcohol intermediate Amberlyst A-15, reflux in CH2Cl2 Formation of dienone intermediate
2 Oxidation of dienol to dienone Dess–Martin periodinane, EtOAc, room temperature Good yield of dienone
3 Methylation at C-14 (1,2-addition) Methyllithium, Et2O, −60 °C Tertiary alcohol mixture (3:1 epimers)
4 Alternative methylation (1,4-addition) Methylmagnesium bromide Mainly 1,4-addition product
5 Conversion of tertiary alcohol to dienol CHCl3–H2O (10:0.5), room temperature Stable dienol intermediate
6 Phenol formation p-Toluenesulfonic acid, reflux in benzene Phenol intermediate
7 O-Methylation of phenol Methylation reagents (not specified) Key intermediate for further steps
8 Deisopropylation to aldehyde AlCl3, Cl2CHOCH3, CH2Cl2, −35 °C Aldehyde intermediate, no epimerization
9 Deprotection and reduction AlBr3 deprotection; reduction of aldehyde Hydroxy phenol intermediate
10 Lactone ring formation via carbonylation Pd-catalyzed carbonylation Target compound formation

Chemical Reactions Analysis

Types of Reactions: The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the compound’s structure.

Scientific Research Applications

PPAR Agonism

Research indicates that derivatives of carboxylic acids similar to (1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo have been evaluated for their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a critical role in regulating lipid metabolism and glucose homeostasis. Compounds exhibiting PPARα/γ dual agonism have shown promising results in managing conditions like type 2 diabetes and dyslipidemia .

Antihyperglycemic Effects

Studies have demonstrated that certain carboxylic acid derivatives can significantly reduce blood glucose levels in animal models of diabetes. For instance, a related compound was noted for its substantial antihyperglycemic and hypolipidemic activities when administered orally in various animal models .

Synthesis and Derivatives

The synthesis of (1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo involves complex organic reactions that allow for the introduction of various functional groups. The use of l-keto-octahydrophenanthrenes as starting materials enables the formation of multiple isomers with distinct biological activities. This versatility is crucial for developing targeted therapies in pharmacology .

Case Study 1: Diabetes Management

A study investigated the effects of a structurally similar compound on db/db mouse models of type 2 diabetes. The results indicated a significant reduction in blood glucose levels and improved lipid profiles after administration of the compound over a specified period. This suggests that compounds like (1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo could be beneficial in developing diabetes medications.

Case Study 2: Lipid Metabolism

In another study involving Syrian hamsters and dogs with induced dyslipidemia, a derivative of the compound was tested for its ability to modulate lipid levels. The findings revealed that the compound effectively lowered triglyceride levels while increasing HDL cholesterol levels . This highlights its potential application in treating dyslipidemia.

Mechanism of Action

The mechanism of action of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the compound’s mechanism of action is essential for elucidating its potential therapeutic benefits and side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Oxodehydroabietic Acid

  • Structure : (1R,4aS,10aR)-7-Isopropyl-1,4a-dimethyl-9-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid.
  • Key Differences :
    • Contains an isopropyl group at position 7 instead of the ethyl group in the target compound.
    • Partially unsaturated (octahydro vs. dodecahydro backbone).
    • Molecular formula: C₂₀H₂₈O₄ (vs. C₁₉H₂₈O₃ for the target compound) .
  • Applications : Used in resin acid research and as a precursor in synthetic chemistry.

Methyl (1R,2S,4aS,4bR,7S,10aR)-7-Hydroxy-2,4b-Dimethyl-1-[(E)-(3-Oxo-1H-Indol-2-Ylidene)Methyl]-1,3,4,4a,5,6,7,8,10,10a-Decahydrophenanthrene-2-Carboxylate

  • Structure : Features an indole-derived substituent and a methyl ester instead of a carboxylic acid.
  • Key Differences :
    • Ester functional group vs. carboxylic acid.
    • Additional hydroxy group at position 5.
    • Partial unsaturation (decahydro vs. dodecahydro) .

1,4a,7-Trimethyl-7-Vinyl-Dodecahydrophenanthrene-1-Carboxylic Acid

  • Structure : Includes a vinyl group at position 7 and lacks the 7-oxo group.
  • Molecular formula: C₂₀H₃₀O₂ (vs. C₁₉H₂₈O₃) .
  • Applications : Studied in polymer chemistry and terpene-derived materials.

9,10-Dioxo-9,10-Dihydrophenanthrene-2-Carboxylic Acid

  • Structure : Partially unsaturated (dihydro) backbone with two ketone groups at positions 9 and 10.
  • Key Differences :
    • Dioxo groups increase electrophilicity and conjugation.
    • Molecular formula: C₁₅H₈O₄ (vs. C₁₉H₂₈O₃), highlighting reduced hydrogenation .
  • Applications : Explored in organic electronics due to extended π-conjugation.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Backbone Saturation
Target Compound C₁₉H₂₈O₃ 304.43 g/mol 1-Ethyl, 2-methyl, 7-oxo Carboxylic acid, ketone Dodecahydro
7-Oxodehydroabietic Acid C₂₀H₂₈O₄ 332.43 g/mol 7-Isopropyl, 1,4a-dimethyl Carboxylic acid, ketone Octahydro
Methyl Ester Derivative C₂₄H₂₉NO₄ 403.50 g/mol Indole-ylidene, 7-hydroxy Methyl ester, ketone Decahydro
1,4a,7-Trimethyl-7-Vinyl Analogue C₂₀H₃₀O₂ 302.45 g/mol 7-Vinyl, 1,4a,7-trimethyl Carboxylic acid Dodecahydro
9,10-Dioxo-9,10-Dihydrophenanthrene-2-Carboxylic Acid C₁₅H₈O₄ 252.22 g/mol 9,10-Dioxo Carboxylic acid, diketone Dihydro

Key Research Findings

  • Stereochemical Impact : The target compound’s (1s,2s,4As,4br,10ar) configuration enhances steric hindrance around the carboxylic acid, reducing nucleophilic attack compared to less hindered analogs .
  • Reactivity: The 7-oxo group in the target compound participates in keto-enol tautomerism, a feature absent in non-ketone analogs like the vinyl-substituted derivative .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this polycyclic carboxylic acid derivative?

Methodological Answer :

  • Synthesis : Use stereoselective cyclization reactions (e.g., Diels-Alder or Michael addition) to construct the dodecahydrophenanthrene core. Ethyl and methyl groups can be introduced via alkylation steps under inert conditions.
  • Characterization :
    • Stereochemical Confirmation : Employ NMR (¹H and ¹³C) with NOESY/ROESY to resolve chiral centers at positions 1s, 2s, 4As, 4br, and 10ar .
    • Crystallography : Single-crystal X-ray diffraction for absolute configuration validation .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (expected C₂₀H₂₈O₃, based on analogs in ).

Q. How can researchers ensure the stability of this compound under experimental conditions?

Methodological Answer :

  • Accelerated Stability Testing : Perform stress tests (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC-MS.
  • Environmental Controls : Store at -20°C under nitrogen to prevent oxidation of the 7-oxo group. Use amber vials to avoid photolytic cleavage .
  • Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, MeOH) and avoid strong acids/bases to prevent decarboxylation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data about its conformational flexibility?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the dodecahydrophenanthrene ring system to predict low-energy conformers. Compare with NMR-derived coupling constants (e.g., 3JHH^3J_{HH}) to validate torsional angles .

  • Quantum Mechanical (QM) Calculations : Use DFT (B3LYP/6-311+G(d,p)) to analyze electronic effects on the carboxylic acid group’s acidity and reactivity .

  • Table : Comparison of Experimental vs. Calculated Data

    ParameterExperimental ValueCalculated ValueDeviation
    C=O Stretch (IR)1680 cm⁻¹1675 cm⁻¹0.3%
    LogP3.2 (HPLC)3.1 (DFT)3.1%

Q. What experimental designs are optimal for studying its environmental fate in ecological risk assessments?

Methodological Answer :

  • Environmental Partitioning Studies :
    • Hydrolysis : Test pH-dependent degradation (pH 5–9) at 25°C .
    • Photolysis : Exclude UVB (>290 nm) to simulate sunlight effects .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (EC₅₀). Apply OECD Test Guidelines 201/202 for standardized protocols .
  • Statistical Design : Randomized block designs with split-plot arrangements to account for variable environmental factors (e.g., soil type, microbial activity) .

Q. How can researchers address discrepancies in stereochemical assignments reported in literature?

Methodological Answer :

  • Comparative Analysis : Cross-validate data using:
    • Vibrational Circular Dichroism (VCD) : Resolve enantiomeric excess (ee) for chiral centers .
    • Synchrotron XRD : Achieve higher resolution for ambiguous crystallographic data .
  • Contingency Plans : If contradictions persist, synthesize diastereomers and compare bioactivity profiles (e.g., enzyme inhibition assays) to identify the active form .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer :

  • Curly Arrow Mechanisms : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic attacks on the phenanthrene core .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted vs. stepwise pathways in decarboxylation reactions .
  • Conceptual Framework : Link reactivity to Hammett σ values for substituent effects on the carboxylic acid group .

Q. How to design a robust study for analyzing its metabolic pathways in vitro?

Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes (PHH) with LC-MS/MS to identify phase I/II metabolites.
  • Enzyme Inhibition Assays : Test CYP450 isoform specificity (e.g., CYP3A4, 2D6) using recombinant enzymes .
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max} for metabolic turnover .

Data Contradiction Management

Q. How to reconcile conflicting solubility data reported in different solvents?

Methodological Answer :

  • Standardized Protocols : Adopt OECD 105 guidelines for shake-flask methods.

  • Control Variables : Document temperature (±0.1°C), ionic strength, and solvent purity (HPLC-grade) .

  • Table : Solubility Comparison in Common Solvents

    SolventReported Solubility (mg/mL)Source
    Ethanol12.3 ± 0.5
    Acetone8.9 ± 0.3

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves (ASTM D6978 standard) and Tyvek® suits to prevent dermal exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

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